1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyridine and benzimidazole intermediates, followed by their coupling with the azetidine unit. Key steps include:
Fluoropyridine Synthesis: Starting from pyridine, fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Benzimidazole Formation: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Azetidine Coupling: The final step involves the coupling of the fluoropyridine and benzimidazole intermediates with azetidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is explored for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the benzimidazole ring can engage in hydrogen bonding and π-π interactions. The azetidine unit provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- (3-Bromopyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Uniqueness
Compared to its analogs, 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)18-22-16-5-3-4-6-17(16)24(18)13-10-23(11-13)19(25)14-7-8-21-9-15(14)20/h3-9,12-13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDXWSBWHEAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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